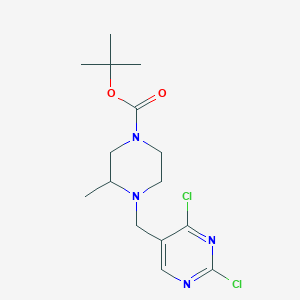
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22Cl2N4O2 . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with tert-butyl 4-(aminomethyl)-3-methylpiperazine-1-carboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .
In industrial production, the compound can be synthesized in larger quantities using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications .
Eigenschaften
Molekularformel |
C15H22Cl2N4O2 |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-10-8-21(14(22)23-15(2,3)4)6-5-20(10)9-11-7-18-13(17)19-12(11)16/h7,10H,5-6,8-9H2,1-4H3 |
InChI-Schlüssel |
MCKIOOQIHGXWHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1CC2=CN=C(N=C2Cl)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


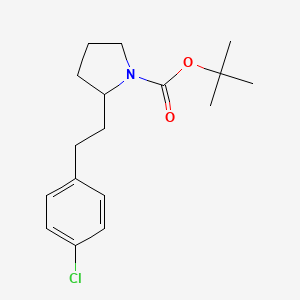
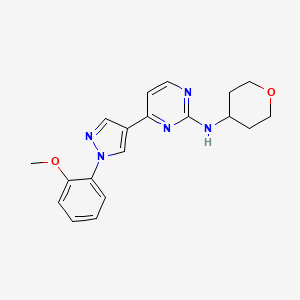
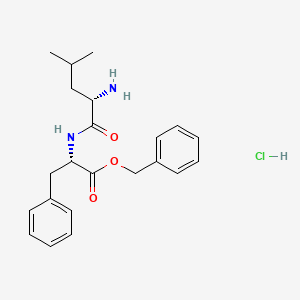
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
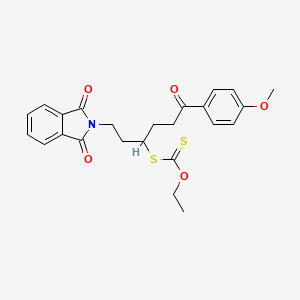

![4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11830204.png)

![(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid](/img/structure/B11830215.png)
![Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)
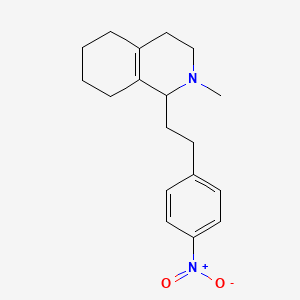
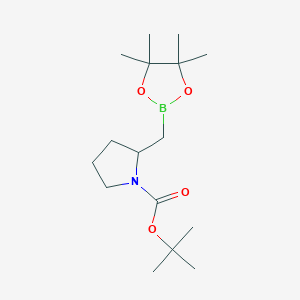
![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)
